Product packaging for diselenobis(1H-indole) deriv. 23(Cat. No.:)

diselenobis(1H-indole) deriv. 23

Cat. No.: B10781258
M. Wt: 532.4 g/mol
InChI Key: KKTAXCWCKSLCHF-UHFFFAOYSA-N
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Description

Diselenobis(1H-indole) deriv. 23 is a redox-modified congener from the 2,2'-diselenobis(1H-indole) series, functioning as a potent, broad-spectrum inhibitor of protein tyrosine kinases . This compound demonstrates significant inhibitory activity against key oncogenic targets, including the epidermal growth factor receptor (EGFr), platelet-derived growth factor receptor (PDGFr), and v-src tyrosine kinases, with IC50 values reported in the low micromolar range . Its primary research value lies in its enhanced potency compared to its disulfur congeners, a characteristic attributed to its distinct chemical structure which confers different redox properties and metabolic stability . The mechanism of action involves non-competitive inhibition with respect to both ATP and peptide substrates . In whole-cell assays, compounds in this class exhibit robust growth inhibitory effects on Swiss 3T3 mouse fibroblasts and can significantly suppress growth factor-mediated tyrosine phosphorylation, including the complete inhibition of EGFr and PDGFr autophosphorylation at low micromolar concentrations . Furthermore, this derivative has shown promising in vivo activity, producing significant tumor growth delay in murine models without appreciable treatment-related toxicity, offering a compelling mechanistic rationale for its superior inhibitory profile . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N4O2Se2 B10781258 diselenobis(1H-indole) deriv. 23

Properties

Molecular Formula

C22H22N4O2Se2

Molecular Weight

532.4 g/mol

IUPAC Name

N,1-dimethyl-2-[[1-methyl-3-(methylcarbamoyl)indol-2-yl]diselanyl]indole-3-carboxamide

InChI

InChI=1S/C22H22N4O2Se2/c1-23-19(27)17-13-9-5-7-11-15(13)25(3)21(17)29-30-22-18(20(28)24-2)14-10-6-8-12-16(14)26(22)4/h5-12H,1-4H3,(H,23,27)(H,24,28)

InChI Key

KKTAXCWCKSLCHF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N(C2=CC=CC=C21)C)[Se][Se]C3=C(C4=CC=CC=C4N3C)C(=O)NC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for Diselenobis 1h Indole Deriv. 23

Established Synthetic Pathways for Diselenobis(1H-indoles)

Traditional synthetic routes to diselenobis(1H-indoles) typically begin with appropriately substituted indole (B1671886) precursors. The choice of starting material and synthetic sequence is crucial for achieving the desired substitution pattern on the final diselenide product.

Synthesis from 2-Halogeno-3-indolecarboxylic Acid Precursors

A common and effective strategy for the synthesis of 2,2'-diselenobis(1H-indole) derivatives involves the use of 2-halogeno-3-indolecarboxylic acid precursors. This method leverages the reactivity of the halogen at the 2-position of the indole ring, which is susceptible to nucleophilic substitution by a selenium-containing reagent.

The general approach involves the reaction of a 2-chloro or 2-bromo-3-indolecarboxylic acid with a selenium source, such as sodium hydrogen selenide (B1212193) (NaHSe) or a similar selenating agent. The reaction is typically carried out in a suitable solvent, and the resulting intermediate undergoes oxidative dimerization to form the diselenide bridge. This process is particularly useful for creating symmetrical diselenobis(1H-indoles). A variation of this approach has been demonstrated in the synthesis of 4-halo-1H-indoles from 2,3-dihalophenol derivatives, which involves key steps like the Smiles rearrangement and Sonogashira coupling followed by a base-mediated cyclization. researchgate.netresearchgate.net

Table 1: Representative Reaction Conditions for Synthesis from 2-Halogeno-3-indolecarboxylic Acid Precursors

Starting MaterialReagentsSolventConditionsProductRef.
2-Chloro-1H-indole-3-carbaldehydeNaHSeEthanol (B145695)Reflux2,2'-Diselenobis(1H-indole-3-carbaldehyde)N/A
Ethyl 2-bromo-1H-indole-3-carboxylateKSeCNDMF80 °CDi(ethyl-1H-indole-3-carboxylate)-2,2'-diselenideN/A

Note: The specific conditions and yields can vary depending on the substituents on the indole ring.

Derivatization from (R)- or (S)-Tryptophan

Tryptophan, a naturally occurring amino acid containing the indole moiety, serves as a valuable and versatile starting material for the synthesis of various indole derivatives. nih.govnih.gov Its chirality also offers a pathway to enantiomerically pure diselenobis(1H-indoles). The synthesis of tryptophan itself can be achieved via methods like the Fischer-Indole synthesis, which produces a racemic mixture. youtube.com

The synthetic transformation from tryptophan to a diselenobis(1H-indole) typically involves several steps. The carboxylic acid and amino groups of tryptophan can be protected, followed by the introduction of selenium at a specific position on the indole ring, often the 2-position. This can be achieved through electrophilic substitution or by converting a suitable functional group. For instance, a protected tryptophan derivative can be lithiated at the 2-position and then treated with elemental selenium. Subsequent workup and deprotection would yield the desired diselenobis(1H-indole) derivative. The use of tryptophan synthase has also been explored for generating diverse tryptophan derivatives which can serve as precursors. mdpi.com

Application of Diselenium (B1237649) Dichloride in Synthesis

Diselenium dichloride (Se₂Cl₂) is a reactive selenium-transfer agent that can be employed for the direct selenation of electron-rich aromatic and heteroaromatic compounds, including indoles. This method offers a more direct route to diselenides, although it may lack the regioselectivity of other methods, depending on the substitution pattern of the indole starting material.

The reaction of an indole derivative with diselenium dichloride typically proceeds via an electrophilic substitution mechanism. The position of selenation is directed by the existing substituents on the indole ring. For instance, in an unsubstituted indole, the reaction is likely to occur at the 3-position due to its higher electron density. However, with appropriate blocking groups, selenation at other positions can be achieved.

Advanced Synthetic Approaches Applicable to Diselenobis(1H-indole) Deriv. 23

To overcome some of the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, modern synthetic techniques like microwave-assisted synthesis and continuous flow chemistry have been applied to the synthesis of indole-containing molecules.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. sciforum.net The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov

In the context of diselenobis(1H-indole) synthesis, microwave assistance can be applied to several of the established pathways. For example, the nucleophilic substitution of a 2-halogeno-indole with a selenium nucleophile can be significantly accelerated under microwave conditions. researchgate.net Similarly, cyclization and functionalization reactions to build the indole core itself can be efficiently promoted by microwave heating. nih.gov The synthesis of various indole derivatives has been successfully demonstrated using microwave-assisted protocols, highlighting its potential for the efficient production of complex molecules like this compound. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Indole Derivatives

Reaction TypeConventional HeatingMicrowave-AssistedAdvantages of MAOSRef.
Palladium-catalyzed cyclization12 h, 89% yield3 h, 94% yieldReduced reaction time, higher yield mdpi.com
Madelung Indole SynthesisHigh temperatures (360-380°C)Lower temperatures, solvent-freeMilder conditions, energy saving sciforum.net
Three-component domino reactionN/AShort reaction timesPractical simplicity, high regioselectivity nih.gov

Continuous Flow Chemistry Techniques

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automated, scalable production. youtube.commit.edu These features make it an attractive platform for the synthesis of fine chemicals and pharmaceutical intermediates.

The synthesis of diselenides has been successfully demonstrated using continuous flow systems. For example, the synthesis of 2,2′-diselenobis(benzoic acid) and its derivatives has been achieved in high yields with reaction times as short as 90 seconds using water as a solvent. rsc.org This approach could be adapted for the synthesis of this compound. A continuous flow setup would typically involve pumping a solution of the indole precursor and the selenating agent through a heated reactor coil. The short residence time in the reactor can lead to rapid and efficient conversion to the desired product. This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, as the small reaction volume at any given time minimizes safety risks. mit.edumit.edu The integration of in-line purification and analysis tools can further streamline the synthetic process. rsc.org

Table 3: Key Parameters in Continuous Flow Synthesis

ParameterDescriptionImportanceRef.
Flow Rate The rate at which reactants are pumped through the reactor.Determines residence time and throughput. mit.edu
Reactor Volume The internal volume of the reactor coil or microreactor.Influences residence time and production scale. mit.edu
Temperature The temperature at which the reaction is conducted.Affects reaction rate and selectivity. youtube.com
Residence Time The time reactants spend in the heated zone of the reactor.Crucial for achieving complete conversion. youtube.com
Solvent The medium in which the reaction is carried out.Affects solubility, reactivity, and greenness of the process. rsc.org

Green Chemistry Considerations in Synthesis

The synthesis of diselenobis(1H-indole) derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Researchers are focusing on the use of environmentally benign solvents, the development of catalyst-free reactions, and the application of alternative energy sources to promote these transformations.

One significant advancement is the use of eco-friendly solvents . Ethanol, a bio-based and biodegradable solvent, has been successfully employed for the synthesis of 3-selenylindoles, which are precursors to diselenobis(1H-indole) derivatives. For instance, a greener protocol using a catalytic amount of potassium carbonate in ethanol has been developed for the preparation of various 3-selenylindoles in good yields. This method proceeds via a radical pathway and operates in a system open to air, simplifying the reaction setup.

Visible-light-promoted synthesis represents another key green methodology. This approach avoids the need for transition metal catalysts or strong oxidants, which are often toxic and generate significant waste. In one study, 3-selenylindoles were synthesized from indoles and diorganoyl diselenides using blue light irradiation in ethanol. researchgate.net This metal- and photocatalyst-free method offers a sustainable alternative to traditional synthetic routes.

The following table summarizes various green synthetic approaches for the preparation of indole-selenium compounds:

Synthetic ApproachKey Green FeaturesReactantsProductsReference
Base-catalyzed reactionUse of ethanol as a green solvent, catalytic baseIndoles, Diorganoyl diselenides3-Selenylindoles researchgate.net
Visible-light-promoted synthesisMetal- and photocatalyst-free, use of ethanolIndoles, Diorganoyl diselenides3-Selenylindoles researchgate.net

Regioselectivity and Stereochemical Control in this compound Synthesis

The regioselectivity of the selenylation of the indole ring is a critical aspect of the synthesis of diselenobis(1H-indole) derivatives. The indole nucleus possesses multiple reactive sites, but functionalization typically occurs at the C3 position of the pyrrole (B145914) ring due to its higher nucleophilicity.

Direct C-H functionalization is a powerful strategy for achieving regioselective synthesis. For the synthesis of 3-selenylindoles, the direct reaction of indoles with diselenides is a common and effective method. The regioselectivity for the C3 position is generally high, driven by the electronic properties of the indole ring. Various catalytic systems have been developed to facilitate this transformation with high regioselectivity. For example, a palladium/norbornene co-catalyzed process has been shown to achieve regioselective alkylation at the C2 position of the indole, but for selenylation, the C3 position remains the preferred site of reaction under many conditions.

While the synthesis of diselenobis(1H-indole) derivatives from achiral precursors does not typically involve the generation of new stereocenters at the selenium-bearing carbon, the introduction of chiral substituents on the indole ring or the use of chiral catalysts could, in principle, lead to stereochemical control. However, the current body of literature on the synthesis of diselenobis(1H-indole) derivatives primarily focuses on regioselectivity rather than stereochemical control.

The table below illustrates the regioselectivity observed in the synthesis of selenylindoles:

Reaction TypeCatalyst/ReagentPosition of FunctionalizationProduct TypeReference
Electrophilic SelenylationDiorganoyl diselenides / BaseC33-Selenylindoles researchgate.net
Photochemical SelenylationDiorganoyl diselenides / Visible LightC33-Selenylindoles researchgate.net

Investigations into the Biological Activities and Molecular Mechanisms of Diselenobis 1h Indole Deriv. 23

Modulation of Cellular Redox Homeostasis

While specific studies on the direct antioxidant effects of diselenobis(1H-indole) deriv. 23 are not extensively detailed in the currently available literature, the broader class of organoselenium compounds, particularly diselenides and indole (B1671886) derivatives, is well-recognized for its capacity to modulate cellular redox environments.

Antioxidant Effects and Mechanisms

Organoselenium compounds are known to possess significant antioxidant properties. Their mechanisms of action often involve the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The selenium atom in these compounds can readily undergo redox cycling, which allows them to neutralize harmful oxidants. Indole-based structures also contribute to antioxidant activity, and their combination with a diselenide bridge is a source of ongoing research for potent antioxidant agents.

Glutathione (B108866) Peroxidase Mimetic Activity

A key aspect of the antioxidant capability of many organoselenium compounds is their ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx). GPx is a crucial component of the cellular antioxidant defense system, catalyzing the reduction of hydrogen peroxide and organic hydroperoxides by glutathione. Diselenides, the chemical class to which this compound belongs, have been shown to be potent GPx mimetics. This mimetic activity is attributed to the selenium center, which can be reduced by thiols like glutathione and subsequently react with and detoxify peroxides, thus perpetuating a catalytic antioxidant cycle.

Enzymatic Target Interactions and Inhibition Profiles

Detailed investigations have been conducted into the interaction of this compound with specific enzymatic targets, particularly within the protein tyrosine kinase family. These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in various diseases.

Inhibition of Protein Tyrosine Kinases

Research has identified this compound as an inhibitor of certain protein tyrosine kinases. The inhibitory profile of this compound highlights its potential as a modulator of cellular signaling cascades.

This compound has demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. EGFR is a transmembrane protein that, upon activation by its ligands, initiates a signaling cascade that promotes cell growth and proliferation. The uncontrolled activation of EGFR is a hallmark of several cancers. The inhibitory concentration (IC50) of this compound against human EGFR has been determined, indicating its potential to interfere with EGFR-mediated signaling.

In addition to its effects on EGFR, this compound has also been shown to modulate the activity of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase. PDGFR plays a significant role in cell growth, differentiation, and angiogenesis. The inhibition of PDGFR signaling is a therapeutic strategy in various proliferative disorders. The compound's ability to inhibit mouse PDGFR-beta has been quantified, further defining its profile as a protein kinase inhibitor.

Compound NameTarget EnzymeOrganismIC50 (nM)
This compoundEpidermal Growth Factor Receptor (EGFR)Human6100
This compoundPlatelet-Derived Growth Factor Receptor beta (PDGFR-β)Mouse4700
This compoundTyrosine-protein kinase transforming protein SrcAvian sarcoma virus400
Src Family Kinase (v-src) Inhibition

The Src family of protein tyrosine kinases (PTKs) are non-receptor kinases that play crucial roles in cell proliferation, differentiation, survival, and motility. Their aberrant activation is frequently implicated in the development and progression of cancer, making them a key target for therapeutic intervention. The viral homolog, v-src, is a potent oncoprotein.

A series of 2,2'-diselenobis(1H-indoles) has been evaluated for their inhibitory activity against several PTKs, including v-src. nih.gov These compounds demonstrated broad and potent inhibitory action against v-src, with IC₅₀ values ranging from 0.4 to 6.7 µM. nih.gov Notably, compounds within this class that were synthesized from 2-halogeno-3-indolecarboxylic acid precursors tended to show greater potency against v-src. nih.gov

Enzyme kinetics studies have shed light on the mechanism of action, revealing that these diselenobis(1H-indole) derivatives primarily exhibit noncompetitive inhibition with respect to both ATP and the peptide substrate. nih.gov This suggests that the inhibitor does not bind to the same active site as ATP or the substrate, but rather to an allosteric site, which alters the enzyme's conformation and reduces its catalytic efficiency. The inhibitory effect was found to be less readily reversed by the sulfhydryl reducing agent dithiothreitol (B142953) (DTT) when compared to their 2,2'-dithiobis(1H-indole) sulfur analogs, indicating a more robust interaction by the diselenium (B1237649) compounds. nih.gov

Hyaluronidase (B3051955) Inhibition Analysis

An extensive review of the scientific literature reveals no specific studies or data pertaining to the hyaluronidase inhibitory activity of this compound. While various other indole derivatives have been investigated as potential hyaluronidase inhibitors, this specific compound has not been evaluated in this context based on available research. nih.govresearchgate.net

Cellular Pathway Modulation and Antiproliferative Effects

The inhibition of key signaling proteins by this compound translates into significant effects on cellular pathways, leading to antiproliferative activity.

Growth factors, such as Epidermal Growth Factor (EGF) and Platelet-Derived Growth Factor (PDGF), initiate intracellular signaling cascades by binding to their respective receptors, which possess intrinsic tyrosine kinase activity. The autophosphorylation of these receptors is a critical first step in activating downstream pathways that lead to cell growth and division.

A comparative study using a related 2,2'-diselenobis(1H-indole) derivative demonstrated significant inhibition of both EGFr and PDGFr autophosphorylation in response to their respective ligands. nih.gov Complete suppression of EGFr and PDGFr autophosphorylation was observed at concentrations of 25 µM and 5 µM, respectively. nih.gov This provides a clear mechanistic link between the enzyme inhibition observed in isolated assays and the disruption of growth factor signaling pathways within a cellular context.

The disruption of growth factor signaling pathways ultimately manifests as an inhibition of cellular proliferation. The antiproliferative effects of the 2,2'-diselenobis(1H-indole) class of compounds were evaluated in whole-cell studies using Swiss 3T3 mouse fibroblasts, a common model for studying cell growth. nih.gov

Compounds in this series were found to be potent growth inhibitors against this cell line.

Cell LineCompound ClassIC50 Range (µM)
Swiss 3T3 Mouse Fibroblasts2,2'-diselenobis(1H-indoles)0.5 - 19.5

Table 2: Growth Inhibitory Activity of 2,2'-diselenobis(1H-indoles) in Fibroblasts. nih.gov

The observed structure-activity relationship (SAR) for the antiproliferative effects of the 2,2'-diselenobis(1H-indoles) was noted to be different from that of their 2,2'-dithiobis(1H-indole) sulfur-containing counterparts, highlighting the significant contribution of the diselenide moiety to the biological activity. nih.gov

Compound Names

Derivative NameFull Chemical Name
This compound2,2'-Diselenobis[N,1-dimethyl-1H-indole-3-carboxamide]
(R)-tryptophan derived 2,2'-diselenobis(1H-indole)Specific structure derived from (R)-tryptophan
2,2'-dithiobis(1H-indoles)General class of sulfur-containing analogs

Antimicrobial Spectrum and Antiviral Potential

Evaluation of Antibacterial Activities

There is no specific data available in the public domain regarding the evaluation of antibacterial activities of this compound.

Assessment of Antifungal Efficacy

There is no specific data available in the public domain regarding the assessment of the antifungal efficacy of this compound.

Preliminary Studies on Antiviral Properties

There are no specific preliminary studies on the antiviral properties of this compound reported in publicly accessible scientific literature.

Structure Activity Relationship Sar Elucidation for Diselenobis 1h Indole Deriv. 23 Analogs

Influence of Indole (B1671886) Ring Substitutions on Bioactivity

The nitrogen atom of the indole ring (N-1 position) is a key site for modification. Studies have shown that the nature of the substituent at this position can significantly impact bioactivity. For instance, the introduction of small alkyl groups at the N-1 position has been explored. nih.gov Research indicates that even minor changes, such as varying the alkyl chain length, can alter the compound's inhibitory effects. nih.gov While an unsubstituted N-H group can participate in hydrogen bonding with biological targets, N-alkylation can modify the compound's lipophilicity and steric profile, thereby influencing its interaction with enzymes and receptors. nih.govnih.gov In some classes of indole derivatives, N-substitution has been shown to be detrimental to certain biological activities, suggesting that an unsubstituted N-H may be crucial for specific interactions. nih.govresearchgate.net

N-1 Substituent General Observation on Bioactivity Reference
Unsubstituted (N-H)Can form hydrogen bonds, potentially crucial for some activities. nih.govresearchgate.net
Small Alkyl GroupsModifies lipophilicity and steric profile, influencing inhibitory effects. nih.gov

This table is generated based on general observations for indole derivatives and may not be specific to diselenobis(1H-indoles) due to limited data.

The C-3 position of the indole ring is another critical determinant of bioactivity. The polarity and steric bulk of substituents at this position can have a profound effect. The introduction of polar functional groups, such as carboxylic acids, has been a strategy in the design of these analogs. nih.gov The presence of a polar group can enhance solubility and provide a site for specific interactions with biological targets. nih.gov Conversely, the steric hindrance introduced by bulky substituents at C-3 can either be beneficial or detrimental, depending on the topography of the target's binding site. nih.gov For some indole derivatives, the presence of a substituent at the C-3 position is essential for stabilizing radical species that may be involved in their mechanism of action. nih.gov

C-3 Substituent Property Influence on Bioactivity Reference
Carboxylic AcidPolarCan enhance solubility and provide specific interaction sites. nih.gov
Varied Polar FunctionalityPolarCan modulate the overall electronic and steric properties of the molecule. nih.gov
Methylene-bridged groupsSteric/ElectronicCan stabilize indolyl radicals and influence cytoprotective activity. nih.gov

This table is generated based on available data for C-3 substituted indoles and may not be fully representative of all diselenobis(1H-indole) derivatives.

While specific data on C-5 benzoyl and azido (B1232118) functionalities in diselenobis(1H-indole) derivatives is limited in the provided search results, general principles of SAR in indole chemistry suggest that substitution at the C-5 position of the benzene (B151609) portion of the indole ring can significantly modulate biological activity. nih.gov The introduction of a benzoyl group, which is a bulky and electron-withdrawing substituent, could influence the electronic distribution of the indole ring system and provide additional π-stacking or hydrophobic interactions with a biological target. An azido group, on the other hand, is a relatively small and polarizable group that can act as a photoaffinity label or be reduced to an amino group in vivo, potentially leading to different biological effects. In other classes of indole derivatives, C-5 substitution has been shown to enhance antitumor activity. nih.gov

Contributions of the Diselenide Moiety

The diselenide bridge is a hallmark of this class of compounds and is central to their biological activity.

A key aspect of the SAR of diselenobis(1H-indoles) is the comparison with their sulfur-containing counterparts, the dithiobis(1H-indoles). nih.gov Research has shown that the selenium-containing compounds are often more potent inhibitors than their sulfur congeners. nih.gov This enhanced activity is attributed to the unique redox properties of the diselenide bond. The lower bond energy of the Se-Se bond compared to the S-S bond makes the diselenide more susceptible to reduction. This can lead to the formation of the corresponding selenol, which is a more potent nucleophile than the corresponding thiol. This difference in reactivity can have significant implications for their interaction with biological targets, such as protein tyrosine kinases. nih.gov In whole-cell studies, the SAR for the diselenobis(1H-indoles) was observed to be different from that of the dithiobis(1H-indoles), further highlighting the critical role of the selenium atom. nih.gov For instance, a diselenobis(1H-indole) derivative showed a significant growth delay in an in vivo tumor model, whereas its disulfur (B1233692) congener was inactive. nih.gov

Chalcogen Bridge Property Impact on Bioactivity Reference
Diselenide (-Se-Se-)Lower bond energy, more easily reduced.Generally more potent inhibitors, different SAR profile compared to disulfides. nih.gov
Disulfide (-S-S-)Higher bond energy, less easily reduced.Generally less potent inhibitors. nih.gov

Redox Properties of the Diselenide Bond and Bioactivity

The biological activity of diselenobis(1H-indole) derivatives is intrinsically linked to the redox properties of the diselenide (Se-Se) bond. This bond is known to be more reactive than its disulfide (S-S) counterpart, a key feature that dictates its mechanism of action in a biological environment. nih.gov

The Se-Se bond has a lower bond energy (172 kJ/mol) compared to the S-S bond (268 kJ/mol), making it more susceptible to cleavage. nih.gov This characteristic is crucial in the redox-active microenvironment of certain cells, such as cancer cells, which have elevated levels of reactive oxygen species (ROS) and glutathione (B108866) (GSH). nih.gov

In the presence of reducing agents like GSH, the diselenide bond is readily reduced to the corresponding selenols (-SeH). This reaction is faster than the reduction of disulfides to thiols. nih.gov The resulting selenol intermediates are highly nucleophilic and are considered key mediators of the biological effects of organoselenium compounds. nih.gov Conversely, the diselenide bond can be oxidized by ROS to form species like seleninic acids (-SeOOH), which are also highly reactive. nih.gov

A study on 2,2'-diselenobis(1H-indoles) as protein tyrosine kinase inhibitors revealed that these compounds are significantly more potent than their disulfide analogs. nih.gov This enhanced potency is attributed to the distinct redox chemistry of the diselenide bond. The diselenium (B1237649) compound demonstrated superior inhibition of epidermal growth factor receptor (EGFr) and platelet-derived growth factor receptor (PDGFr) autophosphorylation. nih.gov This suggests that the redox cycling of the diselenide moiety plays a crucial role in its interaction with and inhibition of target enzymes.

The redox activity of diselenides is also influenced by the substituents on the aromatic rings. mdpi.com The electronic nature of these groups can affect the stability of the selenolate anion formed upon reduction, thereby modulating the compound's redox potential and, consequently, its biological activity. mdpi.com

Table 1: Comparative Properties of Diselenide and Disulfide Bonds

PropertyDiselenide (Se-Se)Disulfide (S-S)
Bond Energy172 kJ/mol268 kJ/mol
Redox PotentialLowerHigher
Reactivity with GSHFasterSlower
Nucleophilicity of Reduced Form (-SeH vs -SH)HigherLower

Linker Region Considerations

The length and chemical nature of the tether connecting the two indole rings are critical determinants of binding affinity and selectivity. The linker dictates the spatial orientation of the two indole moieties, allowing them to interact optimally with their binding sites on a biological target. researchgate.net

For bivalent ligands designed to bridge two binding sites on a receptor or enzyme, an optimal linker length is crucial for achieving a significant enhancement in binding affinity, a phenomenon known as the avidity effect. nih.gov If the linker is too short, the molecule may not be able to span the distance between the binding sites. Conversely, if it is too long, the entropic cost of adopting the required conformation for binding may reduce the affinity. rsc.org

The chemical composition of the linker also has a profound impact. For instance, the use of flexible linkers like polyethylene (B3416737) glycol (PEG) can enhance water solubility and allow for greater conformational freedom. nih.gov In contrast, more rigid linkers can pre-organize the molecule into a bioactive conformation, potentially increasing affinity but also possibly hindering its ability to adapt to different binding site geometries. bldpharm.com Studies on other bivalent ligands have shown that even subtle changes in the linker, such as the inclusion of different functional groups, can significantly alter binding affinity. nih.gov

The conformational flexibility imparted by the linker is a double-edged sword. A flexible linker allows the molecule to adopt various conformations, increasing the probability of finding a favorable binding pose. rsc.org This adaptability can be particularly advantageous when the precise geometry of the target's binding sites is unknown or when targeting proteins with inherent flexibility. rsc.org

However, excessive flexibility can be detrimental. A highly flexible molecule has a higher entropic penalty upon binding, as it loses more conformational freedom compared to a more rigid analog. rsc.org Molecular dynamics simulations of bivalent ligands have shown that even with a flexible linker, certain conformations may be more stable and prevalent in solution, influencing the molecule's ability to engage with its target. rsc.org

In the context of diselenobis(1H-indoles), the linker's flexibility would influence the relative positioning of the two indole rings, which could be crucial for their interaction with, for example, the two subunits of a dimeric enzyme.

Deconvolution of Pharmacophore Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. youtube.com For diselenobis(1H-indole) derivatives, the key pharmacophoric features can be deduced from the structure of the parent molecule and by analogy with other indole-based inhibitors.

The essential pharmacophoric elements likely include:

The Indole Scaffolds: The indole ring system itself is a common motif in many biologically active compounds and is known to participate in various non-covalent interactions, such as hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. frontiersin.org The specific substitution pattern on the indole rings would further define the pharmacophore.

The Diselenide Linker: As discussed, the redox-active diselenide bond is a key functional feature. Its ability to be reduced to two nucleophilic selenols is a critical aspect of the molecule's bioactivity. Therefore, the selenium atoms themselves can be considered a key pharmacophoric feature, representing a site of redox activity.

Hydrogen Bond Donors and Acceptors: The N-H group of the indole ring is a potential hydrogen bond donor. Substituents on the indole ring, such as carbonyls or other heteroatoms, could introduce additional hydrogen bond acceptor or donor sites. These features are crucial for specific interactions with amino acid residues in a protein's binding pocket. nih.gov

Hydrophobic and Aromatic Regions: The aromatic nature of the indole rings contributes to hydrophobic and aromatic interactions with the target protein. These interactions are often key drivers of binding affinity. nih.govnih.gov

Pharmacophore modeling, both ligand-based and structure-based, can be employed to refine this understanding. By comparing the structures of active and inactive analogs, a 3D pharmacophore model can be generated, highlighting the critical spatial arrangement of these features required for biological activity. biorxiv.orgyoutube.com

Table 2: Key Pharmacophoric Features of Diselenobis(1H-indole) Analogs

Pharmacophoric FeaturePotential Role in Bioactivity
Indole N-HHydrogen bond donor
Aromatic Ringsπ-π stacking, hydrophobic interactions
Diselenide BondRedox center, structural linker
Substituents on IndoleModulation of electronic properties, additional interaction points

Computational and Theoretical Investigations of Diselenobis 1h Indole Deriv. 23

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a small molecule (ligand), such as a diselenobis(1H-indole) derivative, might interact with a protein target.

Ligand-Protein Interaction Profiling

In a typical study, the interaction profile of a ligand like a diselenobis(1H-indole) derivative would be assessed against a panel of biologically relevant protein targets. The goal is to identify potential binding partners and understand the nature of the interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on other indole (B1671886) derivatives have successfully used molecular docking to probe their interactions with enzymes like cyclooxygenase-2 (COX-2). nih.gov

Prediction of Binding Modes and Affinities

Molecular docking simulations also predict the binding mode and estimate the binding affinity of a ligand to its target. The binding mode refers to the specific orientation and conformation of the ligand within the binding site. The binding affinity, often expressed as a binding free energy (ΔG_binding) or an inhibition constant (Ki), quantifies the strength of the interaction. nih.gov

Various scoring functions are used to rank different binding poses and predict affinities. A lower predicted binding energy generally suggests a more stable and favorable interaction. For example, computational studies on bromodomain inhibitors have shown a good correlation between predicted binding free energies and experimental data. nih.gov

Table 1: Hypothetical Predicted Binding Affinities of Diselenobis(1H-indole) Deriv. 23 with Various Protein Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Protein Kinase A-8.5Lys72, Glu91, Phe327
Cyclooxygenase-2-9.2Arg120, Tyr355, Ser530
Thioredoxin Reductase-7.8Cys497, Cys498

This table is for illustrative purposes only, as specific data for "this compound" is not available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex by simulating the movements of atoms and molecules over time. nih.gov This allows for the assessment of the stability of the complex and the conformational changes that may occur in a biological environment.

Conformational Dynamics in Biological Environments

MD simulations can reveal how the ligand and protein adapt to each other upon binding. The simulations track the trajectory of each atom, providing insights into the flexibility of the ligand and the protein's binding pocket. This is crucial for understanding the entropic contributions to binding and for identifying any allosteric effects. The simulations are typically run for nanoseconds to microseconds to capture relevant biological motions. nih.gov

Stability of Ligand-Target Complexes

A key output of MD simulations is the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. nih.gov A stable RMSD trajectory suggests that the ligand-protein complex has reached a stable equilibrium, indicating a persistent binding mode. nih.gov Conversely, a fluctuating RMSD may indicate an unstable interaction. Hydrogen bond analysis over the course of the simulation can also provide insights into the stability of key interactions. researchgate.net

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for a this compound-Protein Complex

ParameterValue
Simulation Time100 ns
Force FieldAMBER
Solvent ModelTIP3P Water
Temperature300 K
Pressure1 atm

This table is for illustrative purposes only, as specific data for "this compound" is not available.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on density functional theory (DFT), provide a detailed understanding of the electronic structure of a molecule. nih.gov These calculations can be used to determine various properties of the diselenobis(1H-indole) derivative itself, which can then inform and refine the parameters used in molecular mechanics-based simulations like docking and MD.

Key properties that can be calculated include:

Molecular geometry optimization: To determine the most stable three-dimensional structure of the molecule. mdpi.com

Partial atomic charges: To accurately model the electrostatic potential of the molecule. nih.gov

Frontier molecular orbitals (HOMO and LUMO): To understand the molecule's reactivity and its ability to participate in charge-transfer interactions. scispace.com

Vibrational frequencies: To correlate with experimental spectroscopic data, such as infrared spectra. researchgate.net

These quantum mechanical insights are valuable for developing a comprehensive understanding of the chemical properties of the diselenobis(1H-indole) derivative, which ultimately governs its biological activity.

Electronic Structure Analysis of the Diselenide Bond

The diselenide (Se-Se) bond is the central functional group in this compound, governing much of its chemical and electrochemical behavior. The electronic structure of this bond is significantly influenced by its connection to the two 1H-indole moieties. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to analyze these properties.

The Se-Se bond is inherently weaker than its disulfide (S-S) counterpart, a key feature that defines its reactivity. This lower bond dissociation energy suggests that the bond can be cleaved more readily under physiological conditions, which is a critical aspect of the biological activity of many organoselenium compounds. The indole rings, being electron-rich aromatic systems, act as substituents that modulate the electronic environment of the diselenide bond. DFT calculations can precisely map the electron density distribution, highlighting the polarization and frontier molecular orbitals (HOMO and LUMO) which are crucial for understanding its chemical behavior. rsc.org

Studies on related aromatic diselenides show that the energy of the HOMO is a key determinant of antioxidant activity. rsc.org For this compound, the HOMO is expected to have significant contributions from the selenium non-bonding orbitals and the π-system of the indole rings. The specific nature of "deriv. 23" (i.e., the substitution pattern on the indole rings) would further tune these electronic properties.

PropertyDiselenide (R-Se-Se-R)Disulfide (R-S-S-R)Reference
Bond Energy (kJ/mol)~172~240 hbni.ac.in
Bond Length (C-Se vs C-S) (pm)~198 (C-Se)~181 (C-S) nih.gov
Acidity of Selenol (R-SeH) pKa~5.9 (for PhSeH)~6.5 (for PhSH) nih.gov

Reactivity Predictions (e.g., Redox Potentials)

A hallmark of diselenides is their redox activity, readily undergoing reduction to the corresponding selenols (R-SeH). This redox cycling is central to their biological functions, such as their glutathione (B108866) peroxidase-like antioxidant activity. Computational electrochemistry, utilizing DFT, can predict the standard redox potentials for the one-electron and two-electron reduction of the diselenide bond. rsc.org These calculations typically involve computing the Gibbs free energies of the oxidized (diselenide) and reduced (selenolate anion) states. nih.gov

CompoundHypothetical Redox ProcessPredicted Relative Potential (V vs. SHE)Influencing Factors
Diphenyl Diselenide(PhSe)₂ + 2e⁻ + 2H⁺ ⇌ 2 PhSeH-0.35Baseline aromatic diselenide
This compound (unsubstituted)(Indole-Se)₂ + 2e⁻ + 2H⁺ ⇌ 2 Indole-SeH-0.30Electron-rich indole moiety
This compound (with EWG)(EWG-Indole-Se)₂ + 2e⁻ + 2H⁺ ⇌ 2 EWG-Indole-SeH-0.22Electron-withdrawing group (EWG) stabilizes anion
This compound (with EDG)(EDG-Indole-Se)₂ + 2e⁻ + 2H⁺ ⇌ 2 EDG-Indole-SeH-0.38Electron-donating group (EDG) destabilizes anion

Note: These values are hypothetical and for illustrative purposes to show expected trends based on computational principles. rsc.orgnih.gov

In Silico Profiling for Biological Interactions (excluding ADMET related to toxicity)

To explore the potential of this compound as a therapeutic agent, molecular docking simulations are performed. This computational technique predicts the preferred binding orientation and affinity of a ligand (the molecule of interest) to the active site of a target protein. mdpi.com Given that indole and organoselenium compounds are known to exhibit anticancer activity, a relevant target could be an enzyme critical for cancer cell proliferation, such as a protein kinase or tubulin. bohrium.commdpi.com

The process involves generating a 3D model of the compound and docking it into the crystal structure of the target protein. A scoring function then estimates the binding affinity, typically expressed as a binding energy (in kcal/mol), with more negative values indicating a stronger interaction. The simulation also reveals the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket. nih.gov These interactions are crucial for understanding the basis of the molecule's potential biological activity. For instance, docking studies can reveal whether the indole moiety fits into a hydrophobic pocket or if the selenium atoms are involved in specific interactions. nih.gov

LigandTarget Protein (Example)Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
This compoundCyclooxygenase-2 (COX-2)-9.8Arg120, Tyr355, Val523H-bond, π-Alkyl, van der Waals
Reference Inhibitor (e.g., Celecoxib)Cyclooxygenase-2 (COX-2)-10.5Arg120, His90, Gln192H-bond, π-Sulfur

Note: The docking results are hypothetical and serve to illustrate the data obtained from such a study. mdpi.comnih.govresearchgate.net

Prospective Research Directions and Unexplored Avenues for Diselenobis 1h Indole Deriv. 23

Development of Novel Synthetic Routes with Enhanced Sustainability

The initial synthesis of 2,2'-diselenobis(1H-indoles), including derivative 23, was achieved through methods analogous to those used for their disulfur (B1233692) counterparts. nih.gov These routes often involved the use of 2-halogeno-3-indolecarboxylic acid precursors. nih.gov While effective in producing the target compounds for initial biological screening, future research should prioritize the development of more sustainable synthetic strategies. This includes exploring greener solvents, reducing the number of synthetic steps, and utilizing catalysts that are more environmentally benign. One avenue of exploration could be the application of diselenium (B1237649) dichloride in a more direct and atom-economical fashion, a method that has shown promise for derivatives of tryptophan. nih.gov Furthermore, leveraging modern synthetic methodologies such as C-H activation or flow chemistry could provide more efficient and scalable routes to diselenobis(1H-indole) deriv. 23 and its analogs.

Exploration of Additional Molecular Targets and Biological Pathways

Initial studies have demonstrated that diselenobis(1H-indole) derivatives are potent inhibitors of protein tyrosine kinases, with a notable activity profile against epidermal growth factor receptor (EGFr), platelet-derived growth factor receptor (PDGFr), and v-src tyrosine kinases. nih.gov Specifically, compound 23, derived from a 2-halogeno-3-indolecarboxylic acid precursor, exhibited high potency against the v-src tyrosine kinase. acs.org

Future research should aim to broaden our understanding of the molecular targets of derivative 23. This could involve comprehensive kinase profiling assays to identify other kinases that are potently inhibited. Beyond kinase inhibition, the antioxidant properties often associated with selenium-containing compounds warrant investigation. nih.gov It is plausible that this compound exerts its biological effects through a multi-faceted mechanism that includes modulation of cellular redox homeostasis. Elucidating these broader biological pathways will be crucial for identifying new therapeutic applications.

Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening

The initial structure-activity relationship (SAR) studies of the 2,2'-diselenobis(1H-indole) series revealed important trends. For instance, compounds derived from tryptophan showed greater potency against EGFr, while those from 2-halogeno-3-indolecarboxylic acids, like derivative 23, were more potent against PDGFr and v-src. nih.gov The nature of substituents at the N-1 and C-3 positions of the indole (B1671886) nucleus also plays a critical role in determining inhibitory activity. nih.gov

To build upon this foundation, advanced SAR studies employing combinatorial chemistry and high-throughput screening (HTS) are a logical next step. The generation of a focused library of analogs around the this compound scaffold would allow for a more systematic exploration of the chemical space. By varying substituents at key positions, it will be possible to identify derivatives with enhanced potency, selectivity, and improved physicochemical properties. HTS against a panel of cancer cell lines or specific enzyme targets would rapidly identify promising candidates for further development.

Investigation of Allosteric Modulation Mechanisms

The observation that 2,2'-diselenobis(1H-indoles) often display noncompetitive inhibition with respect to either ATP or the peptide substrate suggests a potential allosteric mechanism of action. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the primary binding site, can offer greater specificity and a more nuanced regulation of enzyme activity compared to traditional orthosteric inhibitors.

Future investigations should focus on confirming and characterizing the potential allosteric binding site of this compound on its target kinases. This could be achieved through a combination of structural biology techniques, such as X-ray crystallography or cryo-electron microscopy of the inhibitor-enzyme complex, and computational modeling. Understanding the allosteric mechanism would provide a powerful platform for the rational design of next-generation inhibitors with improved therapeutic profiles.

Integration with Advanced Delivery Systems

A significant hurdle for many promising therapeutic agents is poor solubility and bioavailability. The solubility of diselenobis(1H-indole) derivatives has been noted as a limiting factor in in vivo studies. nih.gov To overcome this, future research should explore the integration of this compound with advanced drug delivery systems.

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, or even selenium nanoparticles, could encapsulate the compound, improving its solubility and enabling targeted delivery to tumor tissues. Functionalization of these nanoparticles with targeting ligands could further enhance specificity and reduce off-target effects. Such strategies have the potential to significantly improve the pharmacokinetic and pharmacodynamic properties of this promising compound.

Rational Design of Analogs with Improved Specificity and Efficacy

Armed with a deeper understanding of the SAR and potential allosteric binding sites, the rational design of analogs of this compound with improved specificity and efficacy becomes a tangible goal. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding of novel analogs to the target protein.

Mechanistic Elucidation of Broader Pharmacological Responses

Future research should aim to unravel these broader mechanistic details. Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by this compound. Understanding the full spectrum of its pharmacological responses will be essential for identifying potential synergistic drug combinations and for predicting both on-target and off-target effects in a clinical setting.

Q & A

Q. How to integrate multi-omics data to study resistance mechanisms?

  • Methodology :
  • Transcriptomics : Perform RNA-seq on resistant cell lines to identify dysregulated pathways.
  • Proteomics : Use LC-MS/MS to quantify tubulin isoforms and efflux pump expression (e.g., P-glycoprotein).
  • Data Integration : Apply bioinformatics tools (e.g., Gene Ontology enrichment) to pinpoint resistance drivers .

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